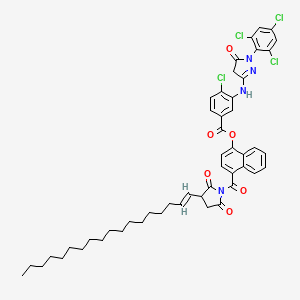
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a hydroxymethyl group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrrolidine derivatives
科学的研究の応用
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Unique due to the presence of both fluorine and hydroxymethyl groups.
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine: Contains a Boc-protected amino group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
特性
分子式 |
C13H16FNO3 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC名 |
benzyl (3S,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1 |
InChIキー |
CHZWMGAUGNNAKR-VXGBXAGGSA-N |
異性体SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)CO |
正規SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)



![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)




![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)
